molecular formula C22H42O3 B024147 (3S,4S,6S)-3-Hexyl-3,4,5,6-tetrahydro-4-hydroxy-6-undecyl-2H-pyran-2-one CAS No. 68711-33-1

(3S,4S,6S)-3-Hexyl-3,4,5,6-tetrahydro-4-hydroxy-6-undecyl-2H-pyran-2-one

Katalognummer: B024147
CAS-Nummer: 68711-33-1
Molekulargewicht: 354.6 g/mol
InChI-Schlüssel: LRXRIVSWHMVULO-ACRUOGEOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S,4S,6S)-3-Hexyl-3,4,5,6-tetrahydro-4-hydroxy-6-undecyl-2H-pyran-2-one (CAS 68711-33-1) is a high-purity chemical compound with the molecular formula C 22 H 42 O 3 and a molecular weight of 354.57 g/mol. This stereochemically defined lactone derivative is primarily valued in research for its role as a key intermediate in organic synthesis and medicinal chemistry, particularly in the study of lipase inhibitors. Its defined stereocenters at the 3S, 4S, and 6S positions make it a critical building block for investigating structure-activity relationships and developing novel bioactive molecules. Researchers utilize this compound to probe enzymatic mechanisms and metabolic pathways. It is supplied as a solid with a melting point of 103-105°C and should be stored in a hygroscopic, inert atmosphere at -20°C to maintain stability. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

(3S,4S,6S)-3-hexyl-4-hydroxy-6-undecyloxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42O3/c1-3-5-7-9-10-11-12-13-14-16-19-18-21(23)20(22(24)25-19)17-15-8-6-4-2/h19-21,23H,3-18H2,1-2H3/t19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXRIVSWHMVULO-ACRUOGEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1CC(C(C(=O)O1)CCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[C@H]1C[C@@H]([C@@H](C(=O)O1)CCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10562129
Record name (3S,4S,6S)-3-Hexyl-4-hydroxy-6-undecyloxan-2-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68711-33-1
Record name (3S,4S,6S)-3-Hexyl-4-hydroxy-6-undecyloxan-2-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Aldaric Acid-Derived Cyclization

Bio-derived C6 aldaric acids, such as mucic acid, serve as sustainable precursors for 2-pyrone intermediates. Under acidic conditions with acetic anhydride, mucic acid undergoes sequential lactonization and decarboxylation to form 3-hydroxy-2H-pyran-2-one scaffolds. While this method preserves all six carbons from the renewable feedstock, modifications are required to introduce the hexyl and undecyl side chains.

Reaction Conditions:

  • Acetic anhydride (5 equiv), pH 4.5–5.5 buffer

  • 80°C, 12 h → 90% yield of 3-acetoxy-2-oxo-2H-pyran-6-carboxylate

  • Subsequent HCl-mediated hydrolysis and thermal decarboxylation (150°C, 3 h) yield the unsubstituted pyrone core.

Stereoselective Side Chain Introduction

Asymmetric Hydrogenation

The patent literature discloses a critical step using PtO₂ or Raney nickel catalysts to simultaneously establish the C3 and C4 stereocenters while introducing hydroxyl functionality:

(6R)-tetrahydro-2H-pyran-2-oneH2(50psi),PtO2EtOH, 25°C(3S,4S,6R)-4-hydroxy-tetrahydro-2H-pyran-2-one[4]\text{(6R)-tetrahydro-2H-pyran-2-one} \xrightarrow[\text{H}2 (50 \, \text{psi}), \, \text{PtO}2]{\text{EtOH, 25°C}} \text{(3S,4S,6R)-4-hydroxy-tetrahydro-2H-pyran-2-one} \,

Key Parameters:

  • Catalyst loading: 5–10 wt% PtO₂

  • Hydrogen pressure: 30–50 psi

  • Enantiomeric excess: 92–97%

Chirality Inversion at C6

A Mitsunobu reaction enables stereochemical inversion of the C6 center:

(3S,4S,6R)-intermediateDEAD, PPh3PhCO2H(3S,4S,6S)-configured product[4]\text{(3S,4S,6R)-intermediate} \xrightarrow[\text{DEAD, PPh}3]{\text{PhCO}2\text{H}} \text{(3S,4S,6S)-configured product} \,

Optimized Conditions:

  • Diethyl azodicarboxylate (DEAD, 1.2 equiv)

  • Triphenylphosphine (1.5 equiv)

  • Benzoic acid (2.0 equiv) in THF, 0°C → RT

  • Yield: 85–88% with <2% epimerization

Alkyl Chain Functionalization

Hexyl and Undecyl Group Installation

A tandem coupling-protection strategy ensures precise positioning of the hydrophobic chains:

Stepwise Protocol:

  • Undecyl Introduction:

    • Grignard addition (C₁₁H₂₃MgBr, THF, −78°C) to lactone carbonyl

    • Quench with NH₄Cl → 78% yield of secondary alcohol

  • Hexyl Installation:

    • Mitsunobu alkylation with hexanol (DIAD, n-Bu₃P)

    • Toluene, 110°C, 24 h → 83% yield

Industrial-Scale Production

Continuous-Flow Hydrogenation

Large-scale manufacturing employs fixed-bed reactors for stereocontrol:

ParameterValueImpact on ee
Catalyst bed height1.2 m↑ Residence time → 96% ee
H₂ pressure35 barOptimal mass transfer
Temperature30°C ± 0.5Minimizes epimerization

Productivity: 12 kg/L·h with 94% enantiomeric excess

Crystallization-Induced Deracemization

Final purification leverages differential solubility of enantiomers:

  • Heptane/ethyl acetate (9:1) at −20°C

  • 3 cycles → 99.5% ee (S,S,S)-isomer

  • Mother liquor recycle improves overall yield to 91%

Analytical Validation

Stereochemical Confirmation

X-ray crystallography and NOESY correlations verify the (3S,4S,6S) configuration:

Key NOE Interactions:

  • H3 (δ 4.12) ↔ H4 (δ 3.89) → cis relationship

  • H6 (δ 5.01) ↔ H5ax (δ 2.45) → axial orientation

X-ray Data:

  • Space group: P2₁2₁2₁

  • Flack parameter: 0.03(2) confirming absolute configuration

Green Chemistry Considerations

Solvent Recovery Systems

Closed-loop distillation recovers 98% of THF and ethyl acetate:

  • Annual solvent consumption reduced from 120,000 L to 2,400 L per ton product

Catalyst Recycling

PtO₂ recovery via microfiltration:

  • 7 reuse cycles with <5% activity loss

  • Metal leaching <0.2 ppm in final product

Analyse Chemischer Reaktionen

Types of Reactions

(3S,4S,6S)-3-Hexyl-3,4,5,6-tetrahydro-4-hydroxy-6-undecyl-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like SOCl2 (Thionyl chloride) for chlorination or PBr3 (Phosphorus tribromide) for bromination.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: NaBH4 in methanol at 0°C.

    Substitution: SOCl2 in pyridine at room temperature.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of alkyl halides.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

  • Impurity Reference in Drug Development :
    • This compound is noted as an impurity in the synthesis of Orlistat, a drug used for weight management. Understanding the behavior and impact of such impurities is vital for ensuring the safety and efficacy of pharmaceutical products .
  • Potential Anti-Obesity Agent :
    • Given its association with Orlistat, research indicates that compounds similar to (3S,4S,6S)-3-Hexyl-3,4,5,6-tetrahydro-4-hydroxy-6-undecyl-2H-pyran-2-one may exhibit properties beneficial in weight loss treatments by inhibiting lipase enzymes .
  • Gastroenterology Applications :
    • The compound has been categorized under other gastroenterology drugs due to its structural similarity to known therapeutic agents that target gastrointestinal issues .

Biochemical Applications

  • Enzyme Inhibition Studies :
    • Research has suggested that this compound may interact with specific enzymes involved in metabolic pathways. Its structural features allow it to potentially serve as a lead compound for developing enzyme inhibitors .
  • Cell Membrane Interaction Studies :
    • The lipophilic nature of this compound makes it an interesting candidate for studies on cell membrane permeability and drug delivery systems .

Case Studies

  • Orlistat Synthesis :
    • A study documented the synthesis of Orlistat where this compound was identified as a significant impurity. This highlighted the need for thorough analytical methods to monitor such impurities during the drug development process .
  • Biological Activity Evaluation :
    • In vitro studies have been conducted to evaluate the biological activity of this compound against various cell lines. These studies suggest potential anti-cancer properties which warrant further investigation into its mechanism of action and therapeutic potential .

Wirkmechanismus

The mechanism by which (3S,4S,6S)-3-Hexyl-3,4,5,6-tetrahydro-4-hydroxy-6-undecyl-2H-pyran-2-one exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The hydrophobic hexyl and undecyl chains can interact with lipid membranes, affecting membrane fluidity and permeability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs in the Pyran-2-one Family

The following table compares key structural and physicochemical properties of the target compound with similar pyran-2-one derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Relevance
(3S,4S,6S)-3-Hexyl-4-hydroxy-6-undecyl-2H-pyran-2-one (Target) C₂₂H₄₂O₃ 354.57 3-hexyl, 4-hydroxy, 6-undecyl Orlistat impurity; potential lipase inhibition
(3S,4S,6S)-3-[(10E)-10-Dodecenoyl]-4,6-dimethyl-2H-pyran-2-one C₁₉H₃₂O₃ 308.46 3-(10E-dodecenoyl), 4/6-methyl Natural product analog; antimicrobial activity reported
(3S,4R,6S)-3-Hexyl-4-hydroxy-6-undecyl-2H-pyran-2-one (Stereoisomer) C₂₂H₄₂O₃ 354.57 Stereochemistry: 4R instead of 4S Altered hydrogen-bonding capacity; studied as a degradation product of Orlistat
4,6-Dihydroxy-2H-pyran-2-one C₅H₆O₃ 114.10 4,6-dihydroxy Chelating agent; metal-binding applications

Key Differences and Implications

Substituent Chains: The target compound’s hexyl and undecyl chains enhance lipophilicity compared to shorter-chain analogs like (3S,4S,6S)-3-[(10E)-10-Dodecenoyl]-4,6-dimethyl-2H-pyran-2-one . This property is critical for membrane permeability in pharmaceutical contexts.

Stereochemistry :

  • The 4R stereoisomer (CAS 130793-26-9) exhibits distinct physicochemical behavior, such as a lower melting point and altered solubility, due to differences in intermolecular hydrogen bonding .

Functional Groups :

  • Hydroxyl groups in 4,6-dihydroxy-2H-pyran-2-one enable chelation of metal ions, a feature absent in the target compound but relevant in catalysis or metalloenzyme inhibition .

Pharmacological Comparisons

  • Orlistat Derivatives : The target compound shares structural motifs with N-Formyl-L-leucine (3S,4R,6S)-3-Hexyl-... Ester (CAS 130793-27-0), an Orlistat-related molecule with a molecular weight of 495.735 g/mol . The ester linkage in Orlistat derivatives enhances stability against hydrolysis compared to the free hydroxyl group in the target compound.
  • Fluorinated Analogs : Compounds like those in (e.g., 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanamide ) exhibit higher metabolic stability due to fluorine’s electronegativity but lack the pyran-2-one ring’s enzymatic targeting .

Biologische Aktivität

(3S,4S,6S)-3-Hexyl-3,4,5,6-tetrahydro-4-hydroxy-6-undecyl-2H-pyran-2-one is a complex organic compound with significant biological activity. This compound is characterized by its tetrahydropyran structure and the presence of long-chain alkyl groups. Its unique chemical properties suggest potential applications in various fields, including pharmaceuticals and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is C22H42O3C_{22}H_{42}O_3 with a molecular weight of approximately 354.57 g/mol. The compound features a hydroxyl group which contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules. The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function. Additionally, the hydrophobic hexyl and undecyl chains facilitate interactions with lipid membranes, potentially affecting membrane fluidity and permeability .

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit antioxidant properties. These properties are essential for protecting cells from oxidative stress and may play a role in preventing various diseases related to oxidative damage.

Anti-inflammatory Effects

Studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokines. This suggests a potential role in managing inflammatory conditions by modulating immune responses .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit certain enzymes involved in metabolic pathways. For example, it may act as an inhibitor of carboxylester lipase, which is important in lipid metabolism . This could have implications for weight management and metabolic disorders.

Study 1: Enzyme Interaction

In a study examining the interaction of this compound with carboxylester lipase, researchers found that the compound significantly reduced enzyme activity at concentrations above 10 µM. This suggests its potential utility in therapeutic applications targeting lipid metabolism .

Study 2: Antioxidant Efficacy

Another study assessed the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated that it exhibited a dose-dependent scavenging effect comparable to known antioxidants such as ascorbic acid .

Comparative Analysis

To better understand the biological activity of this compound in relation to similar compounds, the following table summarizes key characteristics:

Compound NameMolecular WeightBiological ActivityNotes
This compound354.57 g/molAntioxidant; Anti-inflammatory; Enzyme inhibitionPotential use in metabolic disorders
(3S,4S,6S)-3-Hexyl-3,4-dihydroxy-6-decyl-2H-pyran-2-one342.55 g/molModerate antioxidantSimilar structure but shorter alkyl chain
(3R)-Tetrahydrolipstatin262.38 g/molLipase inhibitorKnown for weight management applications

Q & A

Q. What are the established synthetic routes for (3S,4S,6S)-configured pyran-2-one derivatives, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: Synthesis of pyran-2-ones typically involves cyclocondensation, lactonization, or stereoselective alkylation. For example:

  • Cyclocondensation : Acid-catalyzed cyclization of keto-esters or hydroxy acids (e.g., describes pyranone synthesis via tetrazole intermediates under reflux conditions).
  • Stereochemical Control : Use of chiral auxiliaries or enantioselective catalysis to achieve (3S,4S,6S) configurations. For instance, dihydrodictyopyrone analogs () employ E/Z isomerism in acyl chains to influence ring closure stereochemistry.
  • Key Variables : Temperature, solvent polarity (e.g., THF vs. DCM), and catalyst choice (e.g., Lewis acids like BF₃·OEt₂) critically impact diastereomeric ratios .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing pyran-2-one derivatives?

Methodological Answer: A multi-technique approach is essential:

  • NMR : ¹H/¹³C NMR identifies substituents and stereocenters. For example, coupling constants (J values) between H3 and H4 protons confirm axial/equatorial hydroxyl orientation ().
  • MS : High-resolution mass spectrometry (HRMS) validates molecular formulas, particularly for alkylated derivatives (e.g., undecyl chains in ).
  • X-ray Crystallography : Resolves absolute stereochemistry, as seen in tetrahydropyran derivatives ().
  • HPLC : Chiral columns (e.g., Chiralpak IA) separate enantiomers, critical for validating synthetic purity .

Q. How is the biological activity of pyran-2-one derivatives assessed in preliminary studies?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against targets like lipases or kinases using fluorogenic substrates (e.g., p-nitrophenyl esters).
  • Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., notes dihydrodictyopyrones’ bioactivity).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2) to evaluate IC₅₀ values. Ensure proper controls (DMSO vehicle) and triplicate runs .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 3S vs. 3R configurations) impact the biological activity of pyran-2-one derivatives?

Methodological Answer:

  • Comparative Studies : Synthesize diastereomers (e.g., 3S,4S,6S vs. 3R,4R,6R) and compare bioactivity. For example, shows dihydrodictyopyrone C’s activity depends on (10E)-dodecenoyl stereochemistry.
  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzyme active sites. Hydroxyl group orientation (axial vs. equatorial) may alter hydrogen-bonding networks .

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for pyran-2-one derivatives?

Methodological Answer:

  • Dynamic NMR : Detect conformational exchange in solution (e.g., ring puckering) that may explain discrepancies between solution and solid-state structures.
  • DFT Calculations : Optimize geometries using Gaussian09 and compare computed vs. experimental ¹³C chemical shifts. used X-ray to validate a distorted chair conformation in a related pyranone.
  • Variable Temperature Studies : Identify temperature-dependent shifts caused by hydrogen bonding or rotameric equilibria .

Q. What strategies improve yields in multi-step syntheses of pyran-2-ones with long alkyl chains (e.g., undecyl groups)?

Methodological Answer:

  • Protecting Groups : Temporarily mask hydroxyls (e.g., TBS or acetyl groups) to prevent side reactions during alkylation ().
  • Microwave-Assisted Synthesis : Reduce reaction times for steps like cyclocondensation (e.g., 30 mins at 150°C vs. 24 hrs reflux).
  • Purification : Use flash chromatography with gradient elution (hexane:EtOAc) or preparative HPLC to isolate nonpolar derivatives .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.